

1-Ethynaphthalene: A Technical Guide to Toxicological Data and Safety Hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynaphthalene**

Cat. No.: **B072628**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available toxicological data and safety information for **1-Ethynaphthalene**. Significant data gaps exist in the public domain regarding detailed toxicological studies and experimental protocols for this specific substance. The information provided should be used as a preliminary guide and is not a substitute for a comprehensive risk assessment.

Introduction

1-Ethynaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene ring substituted with an ethyl group. As with other PAHs, understanding its toxicological profile and associated safety hazards is crucial for safe handling and for assessing potential environmental and human health risks. This guide summarizes the available data on the toxicology and safety of **1-Ethynaphthalene**.

Physicochemical Properties and Safety Hazards

A summary of the key physicochemical properties of **1-Ethynaphthalene** is presented in Table 1. This information is critical for understanding its behavior and potential hazards in a laboratory or industrial setting.

Table 1: Physicochemical Properties of **1-Ethynaphthalene**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂	[1][2]
Molecular Weight	156.22 g/mol	[1][3]
Appearance	Colorless to light yellow liquid	[3]
Melting Point	-15 to -14 °C	[1][2]
Boiling Point	258 - 260 °C	[1][3]
Flash Point	111 °C (231.8 °F) - closed cup	[1][3]
Density	1.008 g/mL at 25 °C	[1]
Water Solubility	Information not available	[3]
Autoignition Temperature	480 °C / 896 °F	[3]

Safety Hazards:

- GHS Classification: While some reports indicate that **1-Ethynaphthalene** does not meet GHS hazard criteria, a significant number of notifications to the ECHA C&L Inventory classify it as H411: Toxic to aquatic life with long lasting effects.[4][5]
- Flammability: **1-Ethynaphthalene** is a combustible liquid with a flash point of 111 °C.[1][3]
- Handling Precautions: Standard safe handling procedures for chemical reagents should be followed. This includes wearing personal protective equipment such as safety glasses and gloves.[1][6]

Toxicological Data

Detailed toxicological data for **1-Ethynaphthalene** is sparse in publicly accessible literature. Much of the available information is extrapolated from studies on related compounds, such as naphthalene and 1-methylnaphthalene.

Acute Toxicity

Only limited data is available for the acute toxicity of **1-Ethynaphthalene**.

Table 2: Acute Toxicity of **1-EthylNaphthalene**

Route	Species	Value	Reference
Oral	Rat	LDLo: 5000 mg/kg	[2]

Experimental Protocol: Detailed experimental protocols for the cited LDLo study are not available in the public domain. A general procedure for an acute oral toxicity study (limit test) as per OECD Guideline 401 would involve the administration of a single high dose (e.g., 2000 or 5000 mg/kg body weight) to a small number of animals. The animals are then observed for a period of 14 days for signs of toxicity and mortality. A full description of the protocol would include details on the animal strain, age, sex, housing conditions, vehicle used for the test substance, and the specific observations made.

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for **1-EthylNaphthalene** were identified in the public literature.

Information from a Related Compound (1-Methylnaphthalene): A 13-week inhalation toxicity study in F344 rats exposed to 1-methylnaphthalene vapor (up to 30 ppm) resulted in mucous cell hyperplasia in the nasopharyngeal tissues. The no-observed-adverse-effect level (NOAEL) was determined to be 4 ppm.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) A chronic (81-week) dietary study in B6C3F1 mice with 1-methylnaphthalene showed an increased incidence of pulmonary alveolar proteinosis.[\[11\]](#)

Carcinogenicity

No dedicated carcinogenicity bioassays for **1-EthylNaphthalene** were found.

Information from a Related Compound (1-Methylnaphthalene): In a chronic dietary study in B6C3F1 mice, 1-methylnaphthalene showed suggestive evidence of carcinogenicity, with an increased incidence of lung adenomas and adenocarcinomas in male mice.[\[11\]](#) The U.S. EPA has concluded that there is "suggestive evidence of carcinogenicity" for 1-methylnaphthalene.[\[12\]](#)

Mutagenicity and Genotoxicity

There is a lack of specific mutagenicity and genotoxicity data for **1-Ethynaphthalene**.

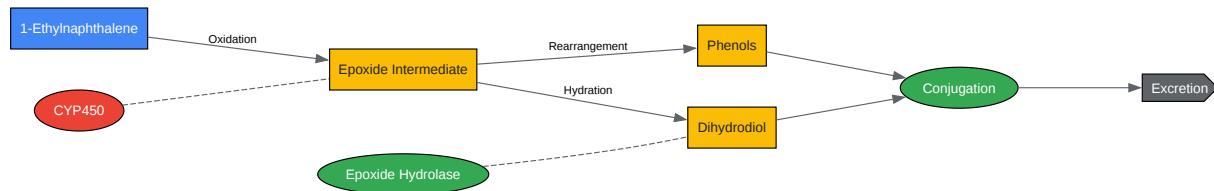
Standard in vitro and in vivo assays such as the Ames test, chromosomal aberration test, and micronucleus assay would be required to assess these endpoints.

Information from a Related Compound (1-Methylnaphthalene): 1-Methylnaphthalene has generally tested negative in Ames tests.[\[13\]](#) In an in vivo study with gpt delta mice, 1-methylnaphthalene did not show genotoxicity in the lungs.[\[13\]](#)

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for **1-Ethynaphthalene** were identified.

General Experimental Protocols (OECD Guidelines):

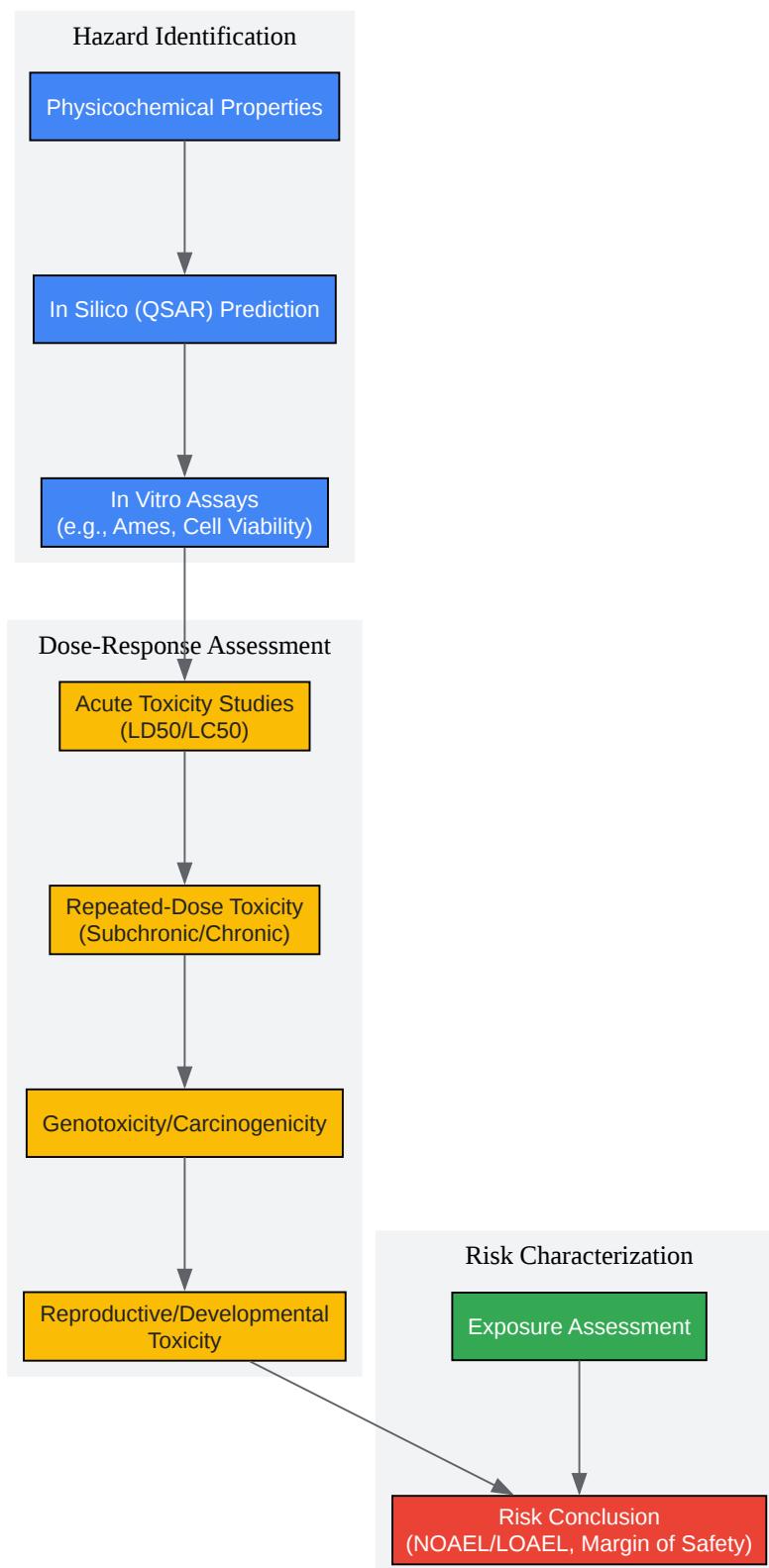

- OECD Guideline 414 (Prenatal Developmental Toxicity Study): This study involves administering the test substance to pregnant animals (typically rats or rabbits) during the period of organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- OECD Guideline 416 (Two-Generation Reproduction Toxicity Study): This study evaluates the effects of the test substance on reproductive performance and fertility in two generations of animals (usually rats).[\[1\]](#)[\[14\]](#)[\[15\]](#)

Metabolism and Toxicokinetics

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) or toxicokinetics of **1-Ethynaphthalene** were found.

Inferred Metabolic Pathway: Based on the metabolism of naphthalene and other alkynaphthalenes, it can be hypothesized that **1-Ethynaphthalene** is metabolized by cytochrome P450 (CYP) enzymes. The metabolic process likely involves oxidation of the aromatic ring to form epoxides, which can then be converted to dihydrodiols and phenols. The ethyl side chain may also undergo oxidation. These metabolites can then be conjugated and excreted. Without experimental data, the specific CYP isoforms involved and the major metabolites remain unknown.

The following diagram illustrates a hypothetical metabolic pathway for **1-Ethylnaphthalene**.


[Click to download full resolution via product page](#)

Caption: Hypothetical metabolic pathway of **1-Ethylnaphthalene**.

Signaling Pathways of Toxicity

No information on specific signaling pathways affected by **1-Ethylnaphthalene** has been identified. For many PAHs, toxicity can be mediated through the aryl hydrocarbon receptor (AhR) signaling pathway, leading to the induction of metabolic enzymes and subsequent formation of reactive metabolites that can cause oxidative stress and DNA damage. However, whether **1-Ethylnaphthalene** is a potent AhR agonist is unknown.

The following diagram illustrates a general logical workflow for assessing the potential toxicity of a chemical like **1-Ethylnaphthalene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 1-Ethynaphthalene | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Thirteen-week inhalation toxicity study of 1-methylnaphthalene in F344 rats | Semantic Scholar [semanticscholar.org]
- 10. Thirteen-week inhalation toxicity study of 1-methylnaphthalene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. researchgate.net [researchgate.net]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- To cite this document: BenchChem. [1-Ethynaphthalene: A Technical Guide to Toxicological Data and Safety Hazards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072628#toxicological-data-and-safety-hazards-of-1-ethynaphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com